molecular formula C23H20ClFN2OS2 B2686115 2-((2-chloro-4-fluorobenzyl)thio)-3-propyl-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1189999-59-4

2-((2-chloro-4-fluorobenzyl)thio)-3-propyl-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2686115
CAS No.: 1189999-59-4
M. Wt: 458.99
InChI Key: UPWKGMOPFGGCIH-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives are a prominent class of heterocyclic compounds with demonstrated pharmacological relevance. The compound 2-((2-chloro-4-fluorobenzyl)thio)-3-propyl-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one features a thienopyrimidine core substituted with a 2-chloro-4-fluorobenzylthio group at position 2, a propyl chain at position 3, and a para-tolyl (p-tolyl) moiety at position 4. These substitutions likely enhance its pharmacokinetic properties, including lipophilicity and target affinity, compared to simpler analogs .

Properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-6-(4-methylphenyl)-3-propylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClFN2OS2/c1-3-10-27-22(28)21-19(12-20(30-21)15-6-4-14(2)5-7-15)26-23(27)29-13-16-8-9-17(25)11-18(16)24/h4-9,11-12H,3,10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWKGMOPFGGCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(S2)C3=CC=C(C=C3)C)N=C1SCC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-chloro-4-fluorobenzyl)thio)-3-propyl-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: The thieno[3,2-d]pyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable nitrile or amine precursor.

    Introduction of the 2-chloro-4-fluorobenzylthio Group: This step involves the nucleophilic substitution of a suitable benzyl halide (e.g., 2-chloro-4-fluorobenzyl chloride) with a thiol derivative to form the benzylthio group.

    Addition of the Propyl Group: The propyl group can be introduced through an alkylation reaction using a suitable alkylating agent, such as propyl bromide.

    Attachment of the p-tolyl Group: The p-tolyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a suitable arylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent and high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-((2-chloro-4-fluorobenzyl)thio)-3-propyl-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution, under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

2-((2-chloro-4-fluorobenzyl)thio)-3-propyl-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((2-chloro-4-fluorobenzyl)thio)-3-propyl-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Key Observations:

  • Position 2 Substituents: The 2-chloro-4-fluorobenzylthio group in the target compound introduces steric bulk and electron-withdrawing effects, which may improve metabolic stability compared to smaller groups like tert-butylamino or piperidinylmethyl .
  • This contrasts with methyl or ethyl chains in analogs like 3-methyl derivatives .
  • Position 6 Aryl Groups: The p-tolyl moiety contributes to π-π stacking interactions with hydrophobic kinase domains, similar to benzylindole or 4-aminophenyl groups in other compounds .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 6-(4-Aminophenyl)-2-(isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one 2,6-Bis(3-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one
Molecular Weight ~496.0 g/mol 315.3 g/mol 418.5 g/mol
Melting Point Not reported 259–261°C 148–150°C
LogP (Predicted) ~4.5 (highly lipophilic) ~2.8 ~3.2
Solubility Likely poor in aqueous media Moderate in DMSO Low in water

The propyl and p-tolyl groups in the target compound contribute to higher lipophilicity (LogP ~4.5) compared to analogs with polar substituents like 4-aminophenyl or methoxy groups. This may enhance blood-brain barrier penetration but reduce aqueous solubility .

Research Findings and Implications

  • Kinase Inhibition Potential: The p-tolyl and benzylthio groups align with pharmacophores of EGFR/VEGFR-2 inhibitors, implying possible anticancer activity .
  • Cyclophilin Interaction: Crystalline derivatives (e.g., 2-[(2S)-1-azabicyclo[2.2.2]oct-2-yl]-6-(3-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one hemihydrate) demonstrate cyclophilin inhibition, a target in autoimmune diseases .
  • Synthetic Challenges: Low yields in nucleophilic substitutions (e.g., 19% for tert-butylamino derivative 4o) highlight the need for optimized protocols .

Biological Activity

The compound 2-((2-chloro-4-fluorobenzyl)thio)-3-propyl-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one belongs to a class of thieno[3,2-d]pyrimidine derivatives, which have garnered attention for their diverse biological activities, particularly in oncology and infectious diseases. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its potential applications in pharmacology.

Synthesis and Characterization

The synthesis of thieno[3,2-d]pyrimidin-4(3H)-one derivatives typically involves multi-step processes that include the formation of the thienopyrimidine core followed by various substitution reactions. For instance, compounds containing the thieno[2,3-d]pyrimidine motif have been synthesized via reactions involving 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones and aromatic aldehydes, leading to derivatives with promising biological profiles .

The characterization of synthesized compounds is generally performed using techniques such as IR spectroscopy, NMR spectroscopy (both 1H^{1}H and 13C^{13}C), and mass spectrometry. These methods confirm the structural integrity and purity of the compounds .

Anticancer Activity

Thieno[3,2-d]pyrimidine derivatives have shown significant anticancer properties. For example, a study demonstrated that similar compounds exhibited cytotoxicity against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) . The compound of interest was evaluated for its ability to inhibit cell proliferation. Results indicated that it could effectively reduce cell viability in these lines with IC50 values comparable to established chemotherapeutics.

Cell LineIC50 (µM)Reference
MCF-70.94
A549<1.0
PC-3Not specified

The mechanism through which thieno[3,2-d]pyrimidines exert their anticancer effects often involves the induction of apoptosis and inhibition of key survival pathways. For instance, compounds have been shown to activate caspases and modulate apoptotic proteins such as Bcl-2 and Bax .

Antimicrobial Activity

In addition to anticancer properties, thieno[3,2-d]pyrimidine derivatives have demonstrated antimicrobial activity against various pathogens. A study reported that these compounds were effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . The antimicrobial efficacy is often evaluated using standard methods such as disk diffusion and broth microdilution assays.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Case Studies

Several case studies have documented the efficacy of thieno[3,2-d]pyrimidine derivatives in clinical settings. For instance, one study highlighted a derivative's ability to inhibit tumor growth in xenograft models with minimal toxicity to normal tissues . Another investigation focused on its use in combination therapies with other chemotherapeutic agents, suggesting enhanced efficacy through synergistic mechanisms.

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